5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one
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Overview
Description
5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate indole derivative and introduce the oxazocine ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-1-(3-chlorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one: shares similarities with other indole derivatives and oxazocine-containing compounds.
Indole derivatives: These compounds are known for their wide range of biological activities and are often used in drug development.
Oxazocine-containing compounds: These are less common but can have unique properties due to the presence of the oxazocine ring.
Uniqueness
What sets this compound apart is its combination of functional groups and the specific arrangement of atoms within its structure. This unique configuration can result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H21ClN2O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-benzyl-1-(3-chlorophenyl)-1,3,4,7-tetrahydro-[1,4]oxazocino[6,7-b]indol-6-one |
InChI |
InChI=1S/C25H21ClN2O2/c26-19-10-6-9-18(15-19)24-22-20-11-4-5-12-21(20)27-23(22)25(29)28(13-14-30-24)16-17-7-2-1-3-8-17/h1-12,15,24,27H,13-14,16H2 |
InChI Key |
NPUQLCSTLNVIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C(C(=O)N1CC3=CC=CC=C3)NC4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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